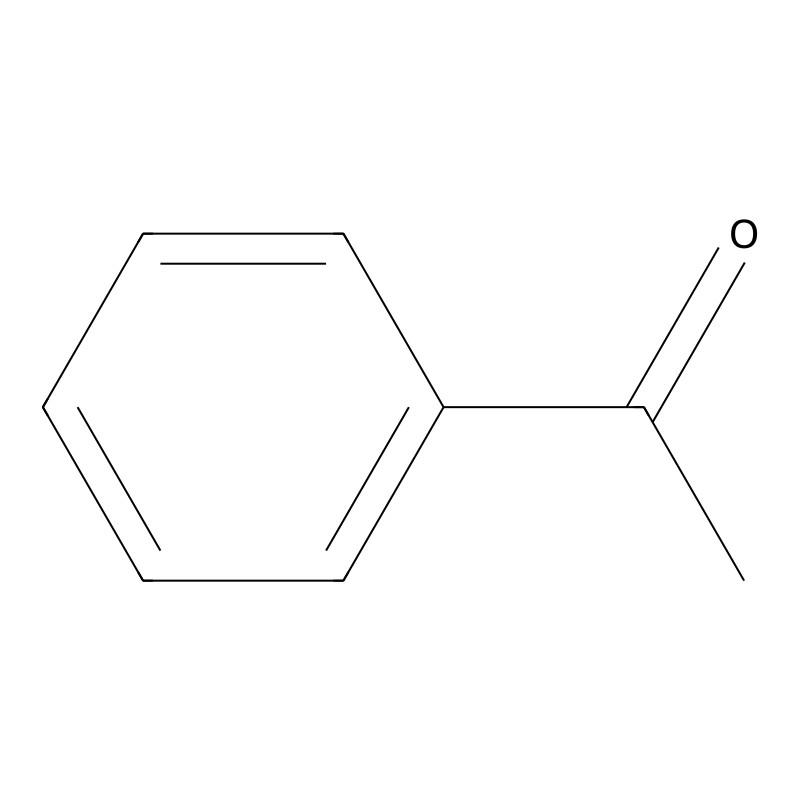

Acetophenone

C8H8O

C6H5COCH3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C8H8O

C6H5COCH3

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in water

Slightly soluble in concentrated sulfuric acid with orange color; freely soluble in alcohol, chloroform, ether, fatty oils, glycerol

Soluble in ethanol, ether, acetone, benzene, concentrated sulfuric acid, chloroform

Miscible with ethanol at above 20 °C

6.13 mg/mL at 25 °C

Solubility in water, g/100ml at 25 °C: 0.6 (poor)

very slightly soluble in water; soluble in organic solvents, oils

miscible above 20� (in ethanol)

Synonyms

Canonical SMILES

Organic Synthesis: A Versatile Building Block

Acetophenone serves as a valuable starting material for the synthesis of more complex organic molecules. Its reactive carbonyl group allows for various transformations, including:

- Aldol Condensation: Condensation with aldehydes or ketones to form β-hydroxycarbonyl compounds, crucial intermediates in drug discovery [].

- Claisen Condensation: Condensation with esters to form β-ketoesters, precursors to a wide range of pharmaceuticals and natural products [].

- Heck Reaction: Coupling with alkenes under palladium catalysis to create complex carbon-carbon bonds, valuable in organic synthesis [].

These reactions, along with many others, make acetophenone a versatile building block for constructing a vast array of organic molecules with various functionalities.

Model Substrate for Organic Reactions

Due to its well-defined structure and reactivity, acetophenone serves as a model substrate for studying various organic reactions. Researchers can investigate reaction mechanisms, catalyst efficiency, and reaction parameters using acetophenone. The knowledge gained can then be applied to synthesize more complex molecules or optimize existing processes.

For instance, studies on the bromination of acetophenone provide valuable insights into the reactivity of aromatic ketones and the factors influencing the reaction's regioselectivity (selectivity for a specific position on the molecule).

Precursor for Functional Materials

Acetophenone can be chemically modified to create functional materials with specific properties. Here are some examples:

- Liquid Crystals: Derivatives of acetophenone with elongated structures can exhibit liquid crystalline behavior, useful in display technologies [].

- Photoinitiators: Certain acetophenone derivatives act as photoinitiators, triggering polymerization reactions upon light exposure. These find applications in UV-curable coatings and resins.

Acetophenone, with the chemical formula , is the simplest aromatic ketone. It appears as a colorless, viscous liquid and has a sweet, floral odor reminiscent of almond. This compound is notable for its role as a precursor in the synthesis of various resins and fragrances, making it valuable in both industrial and laboratory settings. Acetophenone is produced in significant quantities as a byproduct of the cumene process, which is primarily used for synthesizing phenol and acetone .

- Oxidation: Acetophenone can be oxidized to hydroxyacetophenones when reacted with hydroxyl radicals in the atmosphere, contributing to its environmental degradation .

- Reduction: It can be reduced to 1-phenylethanol using sodium borohydride or hydrogenation over a copper chromite catalyst .

- Friedel-Crafts Acylation: Acetophenone can also undergo Friedel-Crafts reactions, where it acts as an acylating agent in electrophilic aromatic substitution .

Acetophenone can be synthesized through several methods:

- Friedel-Crafts Acylation: This method involves reacting benzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .

- Cumene Process: In this industrial method, acetophenone is produced as a byproduct during the synthesis of phenol and acetone from isopropylbenzene hydroperoxide .

- Oxidation of Ethylbenzene: Acetophenone can also be formed through the air oxidation of ethylbenzene, leading to its recovery or conversion into other compounds like styrene .

Acetophenone has diverse applications across various industries:

- Fragrance Industry: It is used to create scents resembling almond, cherry, honeysuckle, and jasmine.

- Resin Production: Acetophenone serves as a precursor for resins used in coatings and inks through reactions with formaldehyde .

- Pharmaceuticals: It plays a role in synthesizing numerous drugs and serves as a laboratory reagent for organic transformations .

Research indicates that acetophenone interacts with various agents:

- Reactivity with Strong Acids and Bases: It can react with strong acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide), producing heat and potentially flammable gases .

- Environmental Impact: Its atmospheric lifetime is approximately eight days due to reactions with hydroxyl radicals, leading to further degradation products like hydroxyacetophenones .

Several compounds share structural characteristics with acetophenone. Below is a comparison highlighting their uniqueness:

| Compound | Structure | Unique Features |

|---|---|---|

| Benzophenone | Used primarily as a UV filter in sunscreens. | |

| Propan-2-one | Commonly known as acetone; more volatile than acetophenone. | |

| Butan-2-one | Used as a solvent; has different physical properties compared to acetophenone. | |

| 1-Phenylethanol | A reduction product of acetophenone; exhibits different reactivity patterns. |

Acetophenone's unique aromatic structure contributes to its distinct chemical behavior compared to these similar compounds, particularly regarding its applications in fragrance and resin production.

Catalyst Systems in Aromatic Acylation Reactions

The industrial synthesis of acetophenone via Friedel-Crafts acylation represents a cornerstone of large-scale aromatic ketone production. This process involves the reaction of benzene with acetyl chloride or acetic anhydride in the presence of Lewis acid catalysts, with aluminum chloride serving as the predominant catalytic system [1].

The mechanism proceeds through the initial formation of the acylium ion through coordination of aluminum chloride to the acyl halide, creating a highly electrophilic species. The aluminum chloride catalyst coordinates to the carbonyl oxygen, polarizing the carbon-chlorine bond and facilitating the generation of the acylium ion intermediate [1] [2]. This electrophilic species subsequently undergoes aromatic substitution with benzene, forming a sigma complex that undergoes deprotonation to restore aromaticity and yield acetophenone [1] [2].

Lewis acid catalyst systems in industrial acetophenone synthesis typically employ aluminum chloride in stoichiometric amounts, with the catalyst-to-acetyl chloride molar ratio maintained at 1:1 to maximize acylium ion stability [2]. Alternative Lewis acid catalysts include iron(III) chloride, though aluminum chloride remains the preferred choice due to its superior activity and selectivity [3] [4]. The catalyst loading significantly impacts reaction efficiency, with industrial operations typically requiring stoichiometric quantities of aluminum chloride to ensure complete conversion [2].

The catalytic system requires rigorous anhydrous conditions, as moisture deactivates the Lewis acid catalyst through hydrolysis reactions. Industrial implementations incorporate extensive drying protocols for both reactants and equipment to maintain catalyst effectiveness [2]. The catalyst system generates hydrochloric acid as a byproduct, necessitating proper neutralization and waste management protocols in industrial operations [2].

Process Optimization for Large-Scale Manufacturing

Industrial-scale acetophenone production through Friedel-Crafts acylation involves comprehensive process optimization to maximize yield, minimize waste, and ensure economic viability. The optimization parameters encompass reaction temperature, pressure, residence time, and reactant stoichiometry [2] [5].

Reaction temperature optimization typically ranges from 50 to 80 degrees Celsius, balancing reaction rate with side reaction suppression [2]. Higher temperatures accelerate the acylation process but may promote unwanted polyacylation reactions and thermal decomposition of products. Industrial operations maintain precise temperature control to achieve conversions exceeding 90 percent while minimizing byproduct formation [2].

Solvent selection plays a crucial role in process optimization, with excess benzene serving both as reactant and reaction medium [2]. This approach minimizes side reactions and facilitates product separation through fractional distillation. The benzene-to-acetyl chloride molar ratio typically ranges from 3:1 to 5:1 in industrial operations, ensuring adequate benzene availability while maintaining economic efficiency [2].

Reaction time optimization in industrial continuous systems typically ranges from 2 to 4 hours to achieve complete conversion [2]. Batch operations may require extended reaction times, while continuous flow systems can achieve higher throughput with shorter residence times through enhanced mixing and heat transfer [5].

Purification optimization involves multiple separation steps, including quenching with ice-cold water to hydrolyze excess aluminum chloride, neutralization with sodium carbonate to remove residual hydrochloric acid, and distillation for product recovery [2]. The overall acetophenone recovery through this optimized process ranges from 90 to 99.5 percent [6].

| Parameter | Typical Value/Range | Purpose |

|---|---|---|

| Temperature | 50–80°C | Balances reaction rate and side reactions |

| Solvent | Excess benzene | Acts as reactant and diluent |

| Reaction time | 2–4 hours | Ensures >90% conversion |

| Catalyst loading | 1:1 molar ratio | Maximizes acylium ion stability |

| Pressure | Atmospheric to 200 psig | Controls reaction kinetics |

Byproduct Recovery in Cumene Process Operations

The cumene process, primarily designed for phenol and acetone production, generates acetophenone as a valuable byproduct that requires specialized recovery and purification methodologies. Acetophenone typically comprises 5 to 25 percent by weight of the heavy byproduct stream from cumene oxidation and decomposition processes [6].

The recovery process begins with vacuum distillation of the phenolic heavies stream at sub-ambient pressures ranging from 10 to 100 millimeters of mercury absolute and temperatures from 180 to 250 degrees Celsius [6]. This initial separation step recovers 90 to 99.5 percent of the acetophenone in the overhead stream while leaving heavy phenolic compounds in the bottoms [6].

The distillate composition typically contains 50 to 80 percent acetophenone by weight, along with 10 to 40 percent phenol, 5 to 10 percent 2-phenyl propionaldehyde, and minor amounts of alpha-methylstyrene [6]. The separation challenges arise from the close boiling points of acetophenone and azeotropic mixtures with other components, particularly phenol and 2-phenyl propionaldehyde [6].

Caustic extraction represents the key purification step, employing aqueous sodium hydroxide solutions containing 10 to 20 percent sodium hydroxide by weight [6]. The extraction process operates at temperatures from 50 to 120 degrees Celsius and pressures from ambient to 200 pounds per square inch gauge, with contact times ranging from 20 to 60 minutes [6]. This treatment removes phenol by converting it to water-soluble sodium phenate while catalyzing condensation reactions between 2-phenyl propionaldehyde and acetophenone [6].

The extraction process achieves phenol removal efficiencies exceeding 99 percent and 2-phenyl propionaldehyde removal rates of 70 to 99 percent [6]. The resulting organic phase contains 70 to 90 percent acetophenone with significantly reduced impurity levels [6].

Final purification involves vacuum flash distillation at 10 to 100 millimeters of mercury absolute and temperatures from 120 to 200 degrees Celsius [6]. This step recovers essentially all acetophenone in the overhead stream while removing heavy condensation products formed during the extraction step [6]. The final product contains 90 to 99 percent acetophenone with 0.5 to 2.0 percent impurities by weight [6].

Industrial implementations of this recovery process demonstrate significant economic benefits, with acetophenone recovery reducing waste disposal costs by approximately 64 percent while generating valuable chemical intermediates [7]. The process enables recovery of approximately 2,817.5 kilograms of acetophenone from 10 megagrams of waste, representing substantial resource conservation and economic value [7].

Advanced Catalytic Approaches for Sustainable Production

Heterogeneous Catalyst Development

The development of heterogeneous catalysts for acetophenone synthesis represents a significant advancement toward sustainable production methodologies. These systems offer advantages including catalyst reusability, simplified product separation, and reduced environmental impact compared to traditional homogeneous aluminum chloride systems [8] [5].

Zeolite-based catalysts have emerged as promising alternatives for Friedel-Crafts acylation reactions. Beta zeolite and mordenite zeolite systems demonstrate high catalytic activity and selectivity for acetophenone formation [9]. Mordenite zeolite with silica-to-alumina ratios of 110 to 200 achieves quantitative conversion of benzene with complete selectivity for acetophenone formation [9]. These catalysts exhibit excellent recyclability, maintaining activity and selectivity through at least 30 reaction cycles [9].

The shape-selective properties of zeolite catalysts contribute to enhanced selectivity by restricting the formation of polyacetylated byproducts [5]. The microporous structure of zeolites provides molecular sieving effects that favor monoacetylation while suppressing unwanted side reactions [5]. This selectivity enhancement reduces downstream purification requirements and improves overall process efficiency [5].

Perovskite-based catalysts represent another promising heterogeneous system for acetophenone synthesis through ethylbenzene oxidation. Lanthanum-strontium-cobalt oxide systems demonstrate remarkable efficacy, achieving 73 percent ethylbenzene conversion with 93 percent selectivity for acetophenone [10]. The incorporation of strontium creates oxygen vacancies that enhance oxygen adsorption capacity and promote the formation of reactive oxygen species [10].

Supported metal catalysts, including platinum-cobalt bimetallic systems, provide selective catalytic pathways for acetophenone transformations [11]. These catalysts demonstrate enhanced stability and activity compared to monometallic systems, with the bimetallic combination promoting selective carbonyl group reactions while preserving aromatic ring integrity [11].

The development of heterogeneous catalysts addresses key sustainability challenges by eliminating the need for stoichiometric Lewis acid quantities, reducing corrosive waste generation, and enabling catalyst recovery and reuse [8] [5]. These systems operate under milder conditions compared to traditional processes, reducing energy requirements and improving process safety [5].

Continuous Flow Reactor Technologies

Continuous flow reactor technologies represent a paradigm shift in acetophenone production, offering enhanced process control, improved safety, and superior scalability compared to traditional batch operations [12] [13] [14] [15].

Flow reactor systems provide superior heat and mass transfer characteristics, enabling precise temperature control and uniform reaction conditions [15]. These advantages prove particularly beneficial for highly exothermic Friedel-Crafts acylation reactions, where temperature control directly impacts product selectivity and reaction safety [16].

Microreactor technology demonstrates exceptional scalability for acetophenone synthesis, with reaction parameters optimized in small-scale systems directly transferable to larger production scales [16]. Flow chemistry enables rapid optimization through multivariate parameter screening, requiring minimal chemical quantities while identifying optimal reaction conditions [16]. This optimization approach identified reaction conditions yielding continuous acetophenone production at rates exceeding 1.1 grams per hour with 100 percent yield [16].

Tubular flow reactors fabricated from fluorinated ethylene propylene provide excellent chemical compatibility and optical transparency for photochemical processes [14]. These systems achieve projected productivities of 340 grams per day through simple reactor scale-up, demonstrating the inherent scalability of flow chemistry approaches [14].

Advanced flow reactor designs incorporate magnetic catalyst retention systems to prevent catalyst loss while maintaining continuous operation [15]. These configurations enable 48-hour continuous acetophenone hydrogenation with conversion rates exceeding 88 percent and selectivity above 97 percent [15]. The magnetic catalyst retention approach addresses key challenges in heterogeneous catalysis implementation in flow systems [15].

PhotoVortex reactor technology represents an advanced flow reactor design achieving space-time yields of 0.57 moles per day per milliliter for acetophenone-related transformations [14]. These systems demonstrate production scale capabilities with projected productivities exceeding 11 kilograms per day, representing a 500-fold increase compared to traditional batch processes [14].

The integration of continuous flow technology with heterogeneous catalysts enables sustainable acetophenone production with reduced waste generation, improved atom economy, and enhanced process safety [14] [15]. These systems support industrial implementation through their ability to maintain consistent product quality, enable real-time process monitoring, and provide rapid response to changing production demands [15].

Flow reactor optimization encompasses multiple parameters including flow rate, temperature, pressure, and catalyst loading. Optimal conditions for acetophenone synthesis in flow systems typically involve temperatures of 80 to 180 degrees Celsius, pressures of 1 to 3 megapascals, and residence times of 1 to 10 minutes [17] [18] [15]. These conditions enable high conversion rates while maintaining excellent selectivity for acetophenone formation [17] [18] [15].

| Reactor Type | Productivity | Space-Time Yield | Advantages |

|---|---|---|---|

| FEP Tubular | 340 g/day | 0.21 mol/day/mL | Simple construction, excellent compatibility |

| PhotoVortex Small | 1000 g/day | 0.57 mol/day/mL | High intensity mixing, compact design |

| PhotoVortex Large | 11,100 g/day | 0.27 mol/day/mL | Production scale capability, high throughput |

| Magnetic Retention | Continuous 48h | 97.7% selectivity | Catalyst retention, extended operation |

Purity

Physical Description

Liquid

Liquid that forms crystals at low temperature; [Merck Index]

COLOURLESS LIQUID OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.

colourless liquid which will solidify at 20°C

A colorless liquid with a sweet pungent taste and odor resembling the odor of oranges.

Color/Form

Liquid. Forms laminar crystals at low temperature.

Monoclinic prisms or plates

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

202.1 °C

202.00 to 203.00 °C. @ 760.00 mm Hg

202 °C

395.1 °F

Flash Point

105 °C

76 °C (169 °F) - closed cup

170 °F (77 °C) - closed cup

170.6 °F (77 °C) - closed cup; 180 °F (82.2 °C) - open cup

82 °C - open cup

77 °C c.c.

180 °F

Heavy Atom Count

Taste

Bitter, aromatic cherry branch taste

Vapor Density

Relative vapor density (air = 1): 4.1

Density

1.0281 g/cu cm at 20 °C

Density: 1.033 at 15 °C/15 °C

1.03 g/cm³

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1

1.022-1.028

1.028

LogP

1.58

log Kow = 1.58

Odor

Sweet, pungent and strong medicinal odor

Sweet almond-like smell

Odor Threshold

Odor Threshold High: 0.6 [mmHg]

Odor Threshold avg = 0.5 ppm. [CHEMINFO] mp = 20.5 °C

0.8347 mg/cu m (odor low) 2.9460 (odor high)

65.0 ppm/wate

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Appearance

Melting Point

19.4 °C

20 °C

67.5 °F

Storage

UNII

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Use and Manufacturing

MeSH Pharmacological Classification

Vapor Pressure

0.397 mm Hg at 25 °C

Vapor pressure, kPa at 15 °C: 0.133

Pictograms

Irritant

Other CAS

Metabolism Metabolites

The reductive cleavage of hydroperoxides by purified p450 in a reconstituted system containing reduced nicotinamide adenine dinucleotide phosphate was studied. ... With cumyl hydroperoxide, acetophenone was produced, but not cumyl alcohol, indicating that a rearrangement had taken place, probably involving radical intermediates, with the formation of an additional 1-carbon product.

Early studies identified 1-phenylethanol, benzoic acid, and mandelic acid as urinary metabolites of acetophenone in rabbits and dogs. /It was/ found that rabbits administered acetophenone by gavage excreted 47% of the dose as glucuronide conjugates of 1-phenylethanol and about 20% as hippuric acid. /Another study/... reported that 1-phenylethanol and its glucuronide conjugate constituted only about 4% of the dose for rabbits treated by the ip route. ... m-Hydroxyacetophenone, p-hydroxyacetophenone, and w-hydroxyacetophenone as minor urinary metabolites of acetophenone (<1% of the dose) in rabbits.

...10% of a 100 mg/kg ip dose of radiolabeled acetophenone was excreted as /carbon dioxide/ after 4 hr and that the amount increased to 30% after 13 hr. ... Mendelic acid was present in the urine of rats treated ip with acetophenone and ... this metabolite most likely arose from w-hydroxyacetophenone.

Wikipedia

Zidovudine

Use Classification

Food additives -> Flavoring Agents

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Hazard Classes and Categories -> Flammable - 2nd degree

Methods of Manufacturing

Made from benzene and acetylchloride in presence of aluminum chloride; catalytically from acetic and benzoic acids. Preparation from benzene and acetic anhydride ... .

... By catalytic oxidation of ethyl benzene; also prepared by fractional distillation and crystallization from the essential oil of Stirlingia latifolia.

... oxidation of ethylbenzene with air or oxygen at 130 °C and 0.5 MPa. Catalysts used include cobalt salts or manganese salts of naphthenic or fatty acids. Conversion of ethylbenzene is limited to ca. 25% to minimize the byproducts 1-phenylethanol and benzoic acid.

Most methyl phenyl ketone originates from the Hock process for the production of phenol from isopropylbenzene; it is isolated from the residue of this process. In addition, acetophenone can be obtained as a main product by selective decomposition of cumene hydroperoxide in the presence of copper catalysts at 100 °C.

General Manufacturing Information

Petrochemical Manufacturing

Plastics Material and Resin Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Ethanone, 1-phenyl-: ACTIVE

TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Analytic Laboratory Methods

Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: acetophenone; Matrix: water; Detection Limit: not provided.

Method: EPA-RCA 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: acetophenone; Matrix: solid waste matrices, soils, air sampling media and water; Detection Limit: 1 ug/L.

Method: USGS-NWQL O-1433-01; Procedure: gas chromatography/mass spectrometry; Analyte: acetophenone; Matrix: filtered wastewater and natural-water samples; Detection Limit: 0.09 ug/L.

Method: USGS-NWQL O-4433-06; Procedure: continuous liquid-liquid extractor with gas chromatography with mass spectrometry detection; Analyte: acetophenone; Matrix: whole wastewater and environmental water samples; Detection Limit: 0.07 ug/L.

Storage Conditions

Store in a flammable liquid storage area or approved cabinet away from ignition sources and corrosive and reactive materials. ... Before entering confined space where acetophenone may be present, check to make sure than an explosive concentration does not exist. Store in tightly closed containers in a cool, well-ventilated area. Metal containers involving the transfer of this chemical should be grounded and bonded. Where possible, automatically pump liquid from drums or other storage containers to process containers. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only nonsparking tools and equipment, especially when opening and closing containers of this chemical. Sources of ignition, such as smoking and open flames, are prohibited where this chemical is used, handled, or stored in a manner that could create a potential fire or explosion hazard.

Separated from strong oxidants. Ventilation along the floor.

Interactions

Stability Shelf Life

Dates

Effect of zebra skin-derived compounds on field catches of the human African trypanosomiasis vector Glossina fuscipes fuscipes

Olabimpe Y Olaide, David P Tchouassi, Abdullahi A Yusuf, Christian W W Pirk, Daniel K Masiga, Rajinder K Saini, Baldwyn TortoPMID: 33160957 DOI: 10.1016/j.actatropica.2020.105745

Abstract

The riverine tsetse fly Glossina fuscipes fuscipes is a major vector of trypanosome pathogens causing African trypanosomiasis. This fly species uses a combination of olfactory and visual cues to locate its hosts. Previously, traps and targets baited with visual cues have been used in vector control, but the development of olfactory-based tools has been challenging. Recently, repellents have shown promise as olfactory-based tools in tsetse vector control. Here, we evaluated a three-component blend comprising 6-methyl-5-hepten-2-one, acetophenone and geranyl acetone (blend K), previously identified as a repellent for savannah tsetse flies in zebra skin odor, on G. f. fuscipes populations. Using a series of 6 × 6 randomized Latin square-designed experiments, G. f. fuscipes catches in biconical traps were monitored on four islands of Lake Victoria in western Kenya between July and September 2019, after the long rainy season. Traps were baited with blend K and individual components of this blend. The known tsetse repellent blend WRC (waterbuck repellent compounds) and trap alone were included as controls. Daily catch data in thirty-six replicate trials were analyzed using generalized linear model with negative binomial error structure using the package "MASS" in R. Treatment, day and site were set as predictor variables. Our results showed that, blend K significantly reduced G. f. fuscipes catches by 25.6% (P < 0.01) compared to the control trap alone but was not significantly different from WRC which reduced catches by 20.7% (P < 0.05). Of the individual compounds, geranyl acetone solely significantly reduced catches by 29.1% (P < 0.01) which did not differ from blend K or WRC. We conclude that geranyl acetone accounts for the repellent effect of blend K on the riverine tsetse fly, G. f. fuscipes, demonstrating the ecological importance of animal skin odors in the host-seeking behavior of medically-important tsetse fly vectors.Identification of a newly isolated Rhodotorula mucilaginosa NQ1 and its development for the synthesis of bulky carbonyl compounds by whole-cell bioreduction

N Wang, Y Xu, C Peng, X Wang, Y Wei, K Li, S Wang, A Xu, J GaoPMID: 33217003 DOI: 10.1111/lam.13431

Abstract

A strain NQ1, which showed efficient asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone (BTAP) to enantiopure (S)-[3,5-bis(trifluoromethyl)phenyl]ethanol ((S)-BTPE), which is the key intermediate for the synthesis of a receptor antagonist and antidepressant, was isolated from a soil sample. Based on its morphological and internal transcribed spacer sequence, the strain NQ1 was identified to be Rhodotorula mucilaginosa NQ1. Some key reaction parameters involved in the bioreduction catalyzed by whole cells of R. mucilaginosa NQ1 were subsequently optimized, and the optimized conditions for the synthesis of (S)-BTPE were determined to be as follows: 5·0 ml phosphate buffer (200 mmol l, pH 7·0), 80 mmol l

of BTAP, 250 g (wet weight) l

of resting cell, 35 g l

of glucose and a reaction for 18 h at 30°C and 180 rev min

. The strain NQ1 exhibited a best yield of 99% and an excellent enantiomeric excess of 99% for the preparation of (S)-BTPE under the above optimal conditions, and could also asymmetrically reduce a variety of bulky prochiral carbonyl compounds to their corresponding optical hydroxyl compound with excellent enantioselectivity. These results indicated that R. mucilaginosa NQ1 had a good capacity to reduce BTAP to its corresponding (S)-BTPE, and might be a new potential biocatalyst for the production of valuable chiral hydroxyl compounds in industry.

Dichloroacetophenone Derivatives: A Class of Bioconjugation Reagents for Disulfide Bridging

Liu-Hai Wu, Shuguang Zhou, Qun-Feng Luo, Jie-Sheng Tian, Teck-Peng LohPMID: 33052688 DOI: 10.1021/acs.orglett.0c02477

Abstract

A mild and biocompatible method for the construction of disulfide bridging in peptides using dichloroacetophenone derivatives is developed. This method is highly selective (chemo, diastereo, regio, etc.) and atom economic and works under biocompatible reaction conditions (metal-free, water, pH 7, rt, etc.).Enzyme-Inspired Assembly: Incorporating Multivariate Interactions to Optimize the Host-Guest Configuration for High-Speed Enantioselective Catalysis

Dan Deng, Qinghao Meng, Zhangnan Li, Rongchen Ma, Yajie Yang, Zeyu Wang, Ning Zhang, Xiaoqin Zou, Guangshan Zhu, Ye YuanPMID: 32975411 DOI: 10.1021/acsami.0c13802

Abstract

To achieve a rapid asymmetry conversion, the substrate objects suffer from accelerated kinetic velocity and random rotation at the cost of selectivity. Inspired by natural enzymes, optimizing the host-guest configuration will realize the high-performance enantioselective conversion of chemical reactions. Herein, multivariate binding interactions were introduced into the 1D channel of a chiral catalyst to simulate the enzymatic action. An imidazolium group was used to electrophilically activate the C═O unit of a ketone substrate, and the counterion binds the hydrogen donor isopropanol. This binding effect around the catalytic center produces strong stereo-induction, resulting in high conversion (99.5% yield) and enantioselectivity (99.5% ee) for the asymmetric hydrogenation of biomass-derived acetophenone. In addition, the turnover frequency of the resulting catalyst (5160 hTOF) is more than 58 times that of a homogeneous Ru-TsDPEN catalyst (88 h

TOF) under the same condition, which corresponds to the best performance reported till date among all existing catalysts for the considered reaction.

Chromoselective Photocatalysis Enables Stereocomplementary Biocatalytic Pathways*

Luca Schmermund, Susanne Reischauer, Sarah Bierbaumer, Christoph K Winkler, Alba Diaz-Rodriguez, Lee J Edwards, Selin Kara, Tamara Mielke, Jared Cartwright, Gideon Grogan, Bartholomäus Pieber, Wolfgang KroutilPMID: 33529432 DOI: 10.1002/anie.202100164

Abstract

Controlling the selectivity of a chemical reaction with external stimuli is common in thermal processes, but rare in visible-light photocatalysis. Here we show that the redox potential of a carbon nitride photocatalyst (CN-OA-m) can be tuned by changing the irradiation wavelength to generate electron holes with different oxidation potentials. This tuning was the key to realizing photo-chemo-enzymatic cascades that give either the (S)- or the (R)-enantiomer of phenylethanol. In combination with an unspecific peroxygenase from Agrocybe aegerita, green light irradiation of CN-OA-m led to the enantioselective hydroxylation of ethylbenzene to (R)-1-phenylethanol (99 % ee). In contrast, blue light irradiation triggered the photocatalytic oxidation of ethylbenzene to acetophenone, which in turn was enantioselectively reduced with an alcohol dehydrogenase from Rhodococcus ruber to form (S)-1-phenylethanol (93 % ee).Taguchi analysis and asymmetric keto-reduction of acetophenone and its derivatives by soil filamentous fungal isolate:

Saravanan Jothi, Suneetha VuppuPMID: 32633606 DOI: 10.1080/10826068.2020.1786697

Abstract

Microbial asymmetric reduction of ketone is an efficient tool for the synthesis of chiral alcohols. This research focuses on exploring the soil fungal isolates for their ability toward the keto reduction of acetophenone and its derivatives to their corresponding chiral alcohols using growing cells. Bioreduction of acetophenone, 4-fluoro acetophenone, 4-methyl acetophenone, and 3-hydroxy acetophenone was carried out using different fungal cultures isolated from soil. Among the fungal isolates,sp. and

sp. showed significant bioconversion with varying enantio-selectivity. However, the

sp. has shown the maximum ability of bioreduction. The potential isolate was characterized using the internal transcribed spacer (ITS) region and found to be

VIT SS1 (Genbank accession number:

), which showed higher conversion and selectivity > 90%. The biocatalyst production and the reaction conditions were optimized using Taguchi analysis. The process conditions such as pH, temperature, media components, cosolvent, and substrate dosing were evaluated for the bioreduction of 3-hydroxy acetophenone, which is a key chiral intermediate of Phenylephrine and Rivastigmine using

VIT SS1. This study concludes about the potential of fungal cultures for sustainable synthesis of key chiral intermediates of Phenylephrine and Rivastigmine, similarly many aromatic chiral alcohols in simpler, novel, and cost-effective manner.

Identification of a newly isolated Sphingomonas sp. LZ1 and its application to biosynthesize chiral alcohols

Nengqiang Wang, Zhen Luo, Kaiqin Li, Yingcui Xu, Cheng PengPMID: 32741888 DOI: 10.2323/jgam.2019.12.002

Abstract

A strain LZ1, which showed efficient asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone to enantiopure (S)-[3,5-bis(trifluoromethyl)phenyl]ethanol, which is the key intermediate for the synthesis of a receptor antagonist and antidepressant, was isolated from a soil sample. Based on its morphological, 16S rDNA sequence, and phylogenetic analysis, the strain LZ1 was identified to be Sphingomonas sp. LZ1. To our knowledge, this is the first reported case of the species Sphingomonas exhibiting stricter S-enantioselectivity and its use for the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone. Some key reaction parameters involved in the bioreduction catalyzed by whole cells of Sphingomonas sp. LZ1 were subsequently optimized, and the optimized conditions for the synthesis of (S)-[3,5-bis(trifluoromethyl)phenyl]ethanol were determined to be as follows: phosphate buffer pH 7.5, 70 mM of 3,5-bis(trifluoromethyl) acetophenone, 30 g/L of glucose as a co-substrate, 300 g (wet weight)/L of resting cell as the biocatalyst, and a reaction for 24 h at 30°C and 180 rpm. Under the above conditions, a best yield of 94% and an excellent enantiomeric excess of 99.6% were obtained, respectively. Sphingomonas sp. LZ1 could also asymmetrically reduce a variety of prochiral ketones to their corresponding optical alcohols with excellent enantioselectivity. These results indicated that Sphingomonas sp. LZ1 had a remarkable capacity to reduce 3,5-bis(trifluoromethyl)acetophenone to its corresponding (S)-[3,5-bis(trifluoromethyl)phenyl]ethanol, and might be a new potential biocatalyst for the production of valuable chiral alcohols in industry.Asymmetric Transfer Hydrogenation of Arylketones Catalyzed by Enantiopure Ruthenium(II)/Pybox Complexes Containing Achiral Phosphonite and Phosphinite Ligands

Miguel Claros, Eire de Julián, Josefina Díez, Elena Lastra, M Pilar GamasaPMID: 32102166 DOI: 10.3390/molecules25040990

Abstract

A family of complexes of the formula-[RuCl

(L)(R-pybox)] (R-pybox = (

,

)-

Pr-pybox, (

,

)-Ph-pybox, L = monodentate phosphonite, PPh(OR)

, and phosphinite, L = PPh

(OR), ligands) were screened in the catalytic asymmetric transfer hydrogenation of acetophenone, observing a strong influence of the nature of both the R-pybox substituents and the L ligand in the process. The best results were obtained with complex

-[RuCl

{PPh

(OEt)}{(

,

)-Ph-pybox}] (

), which provided high conversion and enantioselectivity (up to 96% enantiomeric excess,

) for the reduction of a variety of aromatic ketones, affording the (

)-benzylalcohols.

Widespread receptor-driven modulation in peripheral olfactory coding

Lu Xu, Wenze Li, Venkatakaushik Voleti, Dong-Jing Zou, Elizabeth M C Hillman, Stuart FiresteinPMID: 32273438 DOI: 10.1126/science.aaz5390